molecular formula C6H4Cl2N4O2 B1621728 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole CAS No. 3980-25-4

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole

Cat. No.: B1621728
CAS No.: 3980-25-4
M. Wt: 235.02 g/mol
InChI Key: KDOAVZCXUFQSTD-UHFFFAOYSA-N
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Description

5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chloromethyl groups attached to the oxadiazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole typically involves the reaction of 3,3’-BI-1,2,4-oxadiazole with chloromethylating agents. One common method is the reaction of the oxadiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the 5,5’ positions. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods:

In an industrial setting, the production of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl groups in 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups, which can further modify its chemical properties.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives, which may have different reactivity and applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, reaction with amines can yield amine-substituted oxadiazoles, while oxidation can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

Chemistry:

5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for constructing complex molecular architectures.

Biology and Medicine:

In biological research, derivatives of this compound are investigated for their potential as antimicrobial, antiviral, and anticancer agents. The ability to modify the chloromethyl groups allows for the design of molecules with specific biological activities.

Industry:

In the industrial sector, 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole is used in the production of polymers, dyes, and agrochemicals. Its versatility in chemical reactions makes it a key component in the development of new materials and products.

Mechanism of Action

The mechanism of action of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular components, such as enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

    5,5’-Bis(hydroxymethyl)-3,3’-BI-1,2,4-oxadiazole: This compound has hydroxymethyl groups instead of chloromethyl groups, which can affect its reactivity and applications.

    5,5’-Bis(methyl)-3,3’-BI-1,2,4-oxadiazole:

    3,3’-BI-1,2,4-oxadiazole: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness:

The presence of chloromethyl groups in 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole imparts unique reactivity, making it a versatile intermediate for synthesizing a wide range of compounds

Properties

IUPAC Name

5-(chloromethyl)-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O2/c7-1-3-9-5(11-13-3)6-10-4(2-8)14-12-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAVZCXUFQSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370765
Record name 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3980-25-4
Record name 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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